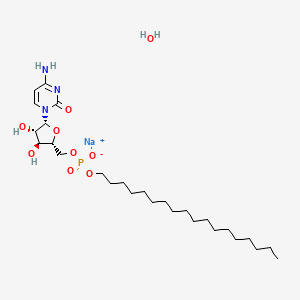

Cytarabine ocfosfate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cytarabine ocfosfate hydrate, also known as 1-β-D-arabinofuranosylcytosine-5′-stearyl-phosphate, is a lipophilic prodrug of cytosine arabinoside (Ara-C). It is primarily used in the treatment of acute leukemia and myelodysplastic syndromes. This compound is designed to be administered orally and provides prolonged serum concentrations of cytosine arabinoside, making it a valuable therapeutic agent in oncology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cytarabine ocfosfate hydrate is synthesized by attaching a stearyl group to the phosphoric acid at the 5’ position of the arabinose moiety of cytosine arabinoside. The synthesis involves the following steps:

Activation of Cytosine Arabinoside: Cytosine arabinoside is first activated by phosphorylation.

Attachment of Stearyl Group: The activated cytosine arabinoside is then reacted with stearyl phosphate under specific conditions to form cytarabine ocfosfate.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production is carried out in controlled environments to maintain the stability and efficacy of the compound .

Análisis De Reacciones Químicas

Hydrolysis to Cytarabine 5′-Monophosphate (Ara-CMP)

COP undergoes enzymatic hydrolysis in physiological conditions, liberating cytarabine 5′-monophosphate (Ara-CMP) through cleavage of the stearyl-phosphate ester bond. This reaction is catalyzed by phosphatases and esterases in the gastrointestinal tract and liver .

Key data :

-

In vitro stability : COP remains intact in acidic solutions (pH 1.2) for >10 minutes but hydrolyzes rapidly at neutral pH .

-

Metabolic intermediates :

| Hydrolysis Condition | Time to Complete Reaction | Metabolite Yield |

|---|---|---|

| pH 1.2 (stomach) | >10 minutes | <5% Ara-CMP |

| pH 6.8 (intestine) | <5 minutes | >90% Ara-CMP |

Metabolic Activation to Cytarabine Triphosphate (Ara-CTP)

Ara-CMP is dephosphorylated to Ara-C, which enters cells via equilibrative nucleoside transporters (ENTs). Intracellular phosphorylation by deoxycytidine kinase (dCK) converts Ara-C to Ara-CTP, the active form that inhibits DNA synthesis .

Critical steps :

-

Enzymatic phosphorylation :

Pharmacokinetic data (oral administration in dogs) :

Incorporation into DNA as Ara-CMP

Ara-CTP incorporates into DNA during replication, acting as a chain terminator . LC-MS/MS analysis confirms Ara-CMP accumulation in leukocyte DNA, proportional to dosing duration .

Experimental findings :

-

DNA incorporation : 218.3–283.3 pg Ara-C per μg deoxyguanosine (dG) after 7 doses .

-

Saturation kinetics : Linear increase in Ara-CMP over 144–192 hours, suggesting no enzymatic saturation .

Stability and Formulation Considerations

COP’s stability in hard capsules relies on excipients that prevent premature hydrolysis:

-

Disintegrators : Low substituted hydroxypropyl cellulose (L-HPC), sodium carboxymethyl starch.

-

Alkalis : Magnesium oxide, sodium bicarbonate.

| Additive Combination | Disintegration Time (pH 1.2) | COP Stability (65°C/73% RH, 30 days) |

|---|---|---|

| COP + L-HPC + MgO | 3–6 minutes | 98.5% remaining |

| COP alone | >60 minutes | 72.3% remaining |

Degradation Pathways

COP decomposes via:

-

Oxidative degradation : At the cytosine amino group.

-

Hydrolytic cleavage : At the phosphate ester bond under alkaline conditions .

Stability data :

Aplicaciones Científicas De Investigación

Treatment of Acute Myeloid Leukemia (AML)

Cytarabine ocfosfate hydrate has been shown to be effective in treating refractory cases of acute myeloid leukemia. A notable case study involved a 72-year-old woman with multiple relapses of AML who achieved persistent molecular complete remission following maintenance therapy with this compound after conventional treatments failed .

Table 1: Case Study Summary

| Patient Age | Diagnosis | Treatment Regimen | Outcome |

|---|---|---|---|

| 72 years | AML | This compound (200 mg/day) | Persistent molecular complete remission |

Myelodysplastic Syndromes

This compound is also indicated for myelodysplastic syndromes, where it provides an alternative to more toxic regimens. Its oral administration allows for outpatient management, which is particularly beneficial for elderly patients or those with comorbidities .

Table 2: Efficacy in Myelodysplastic Syndromes

Pharmacokinetics and Bioavailability

Research has demonstrated that this compound achieves prolonged serum concentrations of its active metabolite, cytosine arabinoside. A study on pharmacokinetics showed that the compound is absorbed in the distal part of the small intestine and metabolized in the liver, resulting in sustained therapeutic levels over time .

Table 3: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Half-life | Prolonged |

| Peak plasma concentration | Achieved post-administration |

| Metabolite | Cytosine arabinoside |

Comparative Analysis with Other Nucleoside Analogues

This compound can be compared to other nucleoside analogues based on its pharmacokinetics and therapeutic efficacy:

Table 4: Comparison with Other Nucleoside Analogues

| Compound | Similarity | Unique Features |

|---|---|---|

| Cytosine Arabinoside | Parent compound | Requires intravenous administration |

| Enocitabine | Nucleoside analogue | Different pharmacokinetics; used for solid tumors |

| Uracil Arabinoside | Related analogue | Distinct mechanism; less effective against leukemias |

Mecanismo De Acción

Cytarabine ocfosfate hydrate exerts its effects through the inhibition of DNA synthesis. After oral administration, it is gradually converted to cytosine arabinoside in the liver. Cytosine arabinoside is then phosphorylated to its active triphosphate form, which inhibits DNA polymerase and incorporates into DNA, causing direct DNA damage. This leads to the inhibition of DNA synthesis and cell death, particularly in rapidly dividing cells such as cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Cytosine Arabinoside (Ara-C): The parent compound of cytarabine ocfosfate hydrate.

Enocitabine: Another derivative of cytosine arabinoside with similar therapeutic applications.

Uracil Arabinoside (Ara-U): A related nucleoside analog with different pharmacokinetic properties

Uniqueness

This compound is unique due to its lipophilic nature, which allows for oral administration and prolonged serum concentrations of cytosine arabinoside. This makes it more convenient and potentially more effective for long-term treatment compared to its parent compound, cytosine arabinoside .

Actividad Biológica

Cytarabine ocfosfate hydrate, also known as Fosteabine or YNK01, is a prodrug of cytarabine (Ara-C), a nucleoside analog used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin lymphoma (NHL). This article provides a detailed overview of the biological activity, pharmacokinetics, clinical efficacy, and safety profile of this compound based on recent research findings.

Cytarabine ocfosfate is characterized by the addition of a stearyl group to the 5' position of the arabinose moiety of cytosine arabinoside. This modification enhances its lipophilicity, allowing for oral administration and resistance to deamination by cytidine deaminase, a common metabolic pathway that limits the bioavailability of Ara-C when administered intravenously.

Cytarabine ocfosfate is converted intracellularly to its active metabolite, Ara-CTP (cytarabine triphosphate), which exerts its effects primarily through:

- Inhibition of DNA polymerase : This action disrupts DNA synthesis and promotes apoptosis in rapidly dividing cells.

- Integration into DNA : Ara-CTP gets incorporated into the DNA strand during replication, leading to chain termination and subsequent cellular death.

- Alterations in cellular metabolism : It may also affect phospholipid and glycoprotein metabolism, contributing to its therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of cytarabine ocfosfate has been extensively studied. Key findings include:

- Absorption : Following oral administration, cytarabine ocfosfate is absorbed in the distal small intestine and converted to Ara-C in the liver. The prodrug shows prolonged plasma levels of Ara-C compared to traditional formulations .

- Half-life : The half-life of Ara-C following administration of cytarabine ocfosfate can range from 10 to 23 hours, significantly longer than that observed with standard intravenous formulations .

- Bioavailability : Approximately 15.8% of the administered dose is absorbed and metabolized into Ara-C and its deamination product, Ara-U .

Clinical Efficacy

Cytarabine ocfosfate has demonstrated considerable clinical efficacy in patients with relapsed or refractory AML and NHL. In clinical trials:

- Complete Remissions : In a phase I/II study involving 23 patients with AML, two complete remissions were observed alongside partial remissions in four patients .

- Dosing Regimens : Patients received escalating doses starting from 50 mg/m² up to 600 mg/m² over 14-day cycles. The maximum tolerated dose was identified at 600 mg/m² with manageable side effects .

Safety Profile

The safety profile of cytarabine ocfosfate has been evaluated in clinical settings:

- Common Side Effects : The primary adverse effects include gastrointestinal disturbances such as diarrhea (grade 3-4), which were dose-dependent. Other side effects include leukopenia and fatigue .

- Monitoring : Regular monitoring of blood counts is essential due to the risk of myelosuppression associated with nucleoside analogs.

Case Studies

Several case studies have highlighted the potential benefits and challenges associated with cytarabine ocfosfate:

- Case Study on Oral Administration : A study involving three healthy dogs showed that oral administration resulted in prolonged serum concentrations of Ara-C, indicating potential for use in veterinary oncology .

- Clinical Application in Humans : A phase II trial combining cytarabine ocfosfate with interferon alpha-2b for chronic myelogenous leukemia showed promising results, warranting further investigation into combination therapies .

Comparative Analysis

| Feature | Cytarabine (Ara-C) | Cytarabine Oc fosfate (Fosteabine) |

|---|---|---|

| Administration Route | Intravenous | Oral |

| Lipophilicity | Low | High |

| Resistance to Deamination | No | Yes |

| Bioavailability | Low | Higher |

| Half-life | 1-4 hours | 10-23 hours |

| Clinical Efficacy | Standard | Enhanced in specific populations |

Propiedades

Número CAS |

116459-64-4 |

|---|---|

Fórmula molecular |

C27H51N3NaO9P |

Peso molecular |

615.7 g/mol |

Nombre IUPAC |

sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate;hydrate |

InChI |

InChI=1S/C27H50N3O8P.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);;1H2/q;+1;/p-1/t22-,24-,25+,26-;;/m1../s1 |

Clave InChI |

NSFFYSQTVOCNLX-JKIHJDPOSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |

Key on ui other cas no. |

116459-64-4 |

Sinónimos |

1-arabinofuranosylcytosine-5'-stearylphosphate cytarabine ocfosfate Fosteabine stearyl-ara-CMP YNK 01 YNK-01 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.